2',5,6'-Trihydroxy-7-methoxyflavanone
Description
Properties
CAS No. |
129138-49-4 |
|---|---|
Molecular Formula |
C229H346N70O40 |
Molecular Weight |
302.28 g/mol |
IUPAC Name |
(2S)-2-(2,6-dihydroxyphenyl)-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-8-5-11(19)16-12(20)7-14(22-13(16)6-8)15-9(17)3-2-4-10(15)18/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 |
InChI Key |
SAJHRQBGZMZGMA-AWEZNQCLSA-N |
SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |
Isomeric SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=C(C=CC=C3O)O)O |
Canonical SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=C(C=CC=C3O)O)O |
Synonyms |
2',5,6'-trihydroxy-7-methoxy-flavanone 2',5,6'-trihydroxy-7-methoxyflavanone scuteamoenin |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies
De Novo Synthetic Pathways for Flavanone (B1672756) Core Structure
The fundamental approach to constructing the flavanone skeleton typically involves the Claisen-Schmidt condensation, a reliable method for forming the characteristic C6-C3-C6 framework of flavonoids. gordon.eduwikipedia.org This reaction entails the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) to yield a chalcone (B49325), which subsequently undergoes cyclization to the flavanone. nih.gov
A plausible de novo synthesis for 2',5,6'-Trihydroxy-7-methoxyflavanone would likely commence with the synthesis of two key precursors: a polysubstituted acetophenone for the A-ring and a substituted benzaldehyde for the B-ring.
Key Precursors for Synthesis:
| Precursor | Structure | Role in Flavanone |
| 2',4'-Dihydroxy-6'-methoxyacetophenone (B51203) | A-Ring Precursor | |
| 2,5-Dihydroxybenzaldehyde (B135720) | B-Ring Precursor |
The synthesis would proceed via the following general steps:
Chalcone Formation: The 2',4'-dihydroxy-6'-methoxyacetophenone and 2,5-dihydroxybenzaldehyde would be subjected to a Claisen-Schmidt condensation. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. gordon.edu The initial product is a β-hydroxy ketone, which readily dehydrates to form the corresponding chalcone.
Flavanone Cyclization: The resulting chalcone would then undergo an intramolecular Michael addition under acidic or basic conditions to close the C-ring, yielding the flavanone structure. mdpi.com
This approach, while conceptually straightforward, requires careful management of protecting groups, especially for the hydroxyl functions, to prevent unwanted side reactions and to direct the condensation and cyclization steps to the desired products.
Regioselective Synthesis of Hydroxylated and Methoxylated Flavanones
Achieving the specific 2',5,6'-trihydroxy-7-methoxy substitution pattern necessitates a high degree of regioselectivity throughout the synthesis. The strategic introduction of hydroxyl and methoxy (B1213986) groups onto the precursor molecules is critical.
The synthesis of the A-ring precursor, 2',4'-dihydroxy-6'-methoxyacetophenone, can be accomplished through various methods, including the selective methylation of a polyhydroxyacetophenone. For instance, 2,4,6-trihydroxyacetophenone (phloroacetophenone) can be selectively monomethylated at the 6-position under controlled conditions. google.com
For the B-ring precursor, 2,5-dihydroxybenzaldehyde, its synthesis can be achieved from 2,5-dihydroxybenzoic acid or through the oxidation of 2,5-dihydroxybenzyl alcohol. The Fries rearrangement of hydroquinone (B1673460) diacetate is a well-established method for producing 2,5-dihydroxyacetophenone, which could then be converted to the corresponding aldehyde. orgsyn.orgchemicalbook.com
The hydroxylation pattern of flavonoids is a key determinant of their biological activities. nih.gov The presence of hydroxyl groups at specific positions on the A and B rings influences properties such as antioxidant capacity and interactions with biological targets. nih.gov
Chemical Modification and Derivatization Approaches
Once this compound is obtained, either through synthesis or isolation from natural sources, it can be further modified to explore structure-activity relationships or to enhance its properties.
The free hydroxyl groups in this compound are potential sites for methylation. This reaction is of significant interest as methylation can alter the biological properties of flavonoids. nih.gov
Reagents: Common methylating agents include dimethyl sulfate, methyl iodide, and diazomethane. The choice of reagent and reaction conditions can influence the regioselectivity of the methylation.
Procedure: The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like acetone (B3395972) or DMF.
Expected Products: Depending on the stoichiometry of the methylating agent and the reaction conditions, one or more of the hydroxyl groups at the 2', 5', and 6' positions could be methylated. Selective methylation can be challenging and may require the use of protecting groups.
The flavanone structure contains several moieties that can undergo oxidation or reduction. youtube.comyoutube.comyoutube.com
Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can lead to the formation of quinone-type structures. orgsyn.org This process is relevant to the antioxidant activity of flavonoids. The heterocyclic C-ring can also be oxidized to the corresponding flavone (B191248) or flavonol under certain conditions.
Reduction: The carbonyl group at the C-4 position of the flavanone can be reduced to a hydroxyl group, yielding a flavan-4-ol. Common reducing agents for this transformation include sodium borohydride.
Summary of Potential Oxidation and Reduction Products:
| Reaction Type | Starting Material | Potential Product(s) |
| Oxidation | This compound | Quinone derivatives, Flavone/Flavonol analogues |
| Reduction | This compound | 2',5,6'-Trihydroxy-7-methoxyflavan-4-ol |
The phenolic hydroxyl groups of this compound can participate in condensation reactions to form larger polyphenolic structures. researchgate.net
Reaction with Aldehydes/Ketones: In the presence of an acid or base catalyst, the activated aromatic rings of the flavanone can react with aldehydes or ketones to form methylene-bridged oligomers.
Tannin-like Structures: These condensation reactions are analogous to the formation of condensed tannins in plants, where flavonoid units are linked together. researchgate.net The resulting oligomeric structures can exhibit enhanced biological activities.
Biosynthetic Pathways and Enzymatic Transformations
Elucidation of Plant Secondary Metabolic Pathways for Flavanone (B1672756) Biosynthesis
Flavonoids are a major class of plant secondary metabolites derived from the phenylpropanoid pathway. mdpi.comsci-hub.se The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of steps into p-coumaroyl-CoA, a key precursor. mdpi.com This molecule then enters the specific flavonoid biosynthesis pathway to form the characteristic C6-C3-C6 skeleton of all flavonoids. nih.govsci-hub.se The pathway is a network of multiple branches leading to diverse classes of compounds, including flavanones, flavones, flavonols, and anthocyanins. nih.govmdpi.com Subsequent modifications like hydroxylation and methylation create the vast diversity of flavonoid structures found in nature. mdpi.comnih.gov
The formation of the flavanone core structure is a two-step process catalyzed by two essential enzymes: Chalcone (B49325) Synthase (CHS) and Chalcone Isomerase (CHI). osti.gov
Chalcone Isomerase (CHI): Following the formation of the chalcone, CHI catalyzes the stereospecific intramolecular cyclization of the chalcone's C-ring. researchgate.net This reaction converts the open-chain chalcone into the tricyclic (2S)-flavanone structure. nih.govresearchgate.net For instance, naringenin (B18129) chalcone is isomerized by CHI to form the flavanone naringenin (5,7,4'-trihydroxyflavanone), which serves as a central precursor for many other flavonoid classes. nih.gov CHIs are classified into different types based on their substrate specificity. researchgate.net
| Enzyme | Precursor(s) | Product | Function |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Catalyzes the initial condensation reaction to form the chalcone backbone. mdpi.comnih.gov |
| Chalcone Isomerase (CHI) | Naringenin Chalcone | (2S)-Naringenin (a flavanone) | Catalyzes the stereospecific cyclization of the chalcone into a flavanone. nih.govresearchgate.net |
The specific structure of 2',5,6'-Trihydroxy-7-methoxyflavanone arises from subsequent modifications to a basic flavanone core like naringenin. These modifications are catalyzed by hydroxylases and methyltransferases, which add functional groups to specific positions on the A and B rings.
Hydroxylation: The introduction of hydroxyl (-OH) groups is a common modification that significantly impacts the biological activity of flavonoids. nih.gov This reaction is typically catalyzed by cytochrome P450-dependent monooxygenases or Fe(II)/2-oxoglutarate-dependent dioxygenases. oup.commdpi.com To achieve the substitution pattern of this compound, specific hydroxylases would be required:
A-Ring Hydroxylation: Flavone (B191248) 6-hydroxylase (F6H) and flavone 8-hydroxylase (F8H) are known to add hydroxyl groups to the A-ring. oup.com The 5- and 7-hydroxyl groups are typically present from the initial naringenin precursor.
B-Ring Hydroxylation: Flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H) are key enzymes that add hydroxyl groups to the B-ring, creating the diversity seen in this part of the molecule. nih.govoup.commdpi.com The 2'- and 6'-hydroxylation pattern seen in the target compound is less common but would be catalyzed by a similarly specific hydroxylase.
O-Methylation: The addition of a methyl group (O-methylation) increases the lipophilicity of the flavonoid. nih.gov This reaction is catalyzed by O-methyltransferases (OMTs), which transfer a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid skeleton. nih.gov For this compound, a regiospecific flavonoid 7-O-methyltransferase (F7OMT) would catalyze the methylation of the 7-hydroxyl group of a precursor like 2',5,6',7-tetrahydroxyflavanone. nih.govnih.gov
Microbial Transformations and Biocatalysis for Flavanone Derivatives
Microorganisms such as fungi and bacteria, particularly actinomycetes, are increasingly utilized for the biotransformation of flavonoids. nih.gov They possess a wide range of enzymes that can perform specific modifications on the flavanone skeleton, leading to the production of rare or novel derivatives. nih.govacs.org These transformations include reduction, hydroxylation, methylation, dehydrogenation, and ring cleavage. upwr.edu.pl
Microbial enzymes can catalyze the stereospecific reduction of the C4-carbonyl group in the flavanone C-ring. This transformation results in the formation of flavan-4-ols. nih.gov This reduction adds a new chiral center to the molecule, and the stereospecificity of the microbial enzymes ensures the production of a specific isomer. This biocatalytic step expands the structural diversity of flavanone derivatives. upwr.edu.pl
Microorganisms are effective tools for the regioselective hydroxylation and methylation of flavonoids, often with high specificity that can be difficult to achieve through chemical synthesis.
Regioselective Hydroxylation: Various microbial strains, including species of Aspergillus and Streptomyces, can hydroxylate flavanones at different positions on the A and B rings. acs.org For example, Streptomyces fulvissimus has been shown to hydroxylate 7-hydroxyflavone (B191518) at the 4'-position. acs.org This capability allows for the targeted addition of hydroxyl groups to create new derivatives.
Regioselective O-Methylation: Microbial O-methyltransferases (OMTs) can methylate specific hydroxyl groups on the flavanone structure. A notable example is the OMT from Streptomyces avermitilis, which, when expressed in E. coli, specifically transfers a methyl group to the 7-hydroxyl group of the flavanone naringenin to produce sakuranetin (B8019584) (7-methoxy-naringenin). nih.gov This demonstrates the potential of microbial systems to synthesize specific methoxyflavanones. nih.gov
Microbes can also catalyze more complex structural changes to the flavanone core, such as dehydrogenation and C-ring cleavage.
Dehydrogenation: Certain microorganisms can introduce a double bond between the C2 and C3 atoms of the flavanone C-ring. upwr.edu.pl This dehydrogenation reaction converts a flavanone into the corresponding flavone, a different subclass of flavonoid.
C-Ring Cleavage: A significant transformation carried out by intestinal bacteria, such as Eubacterium ramulus and certain Clostridium strains, is the cleavage of the heterocyclic C-ring. asm.orgnih.gov An NADH-dependent reductase from E. ramulus has been shown to catalyze the reductive cleavage of the ether bond in flavanones, converting them into dihydrochalcones. asm.org This reaction is a key step in the degradation of dietary flavonoids by the gut microbiota. researchgate.net
| Transformation Type | Example Microorganism / System | Substrate Example | Product Example |
| Stereospecific Reduction | Cultured Eucalyptus perriniana cells | (2S)-Flavanone | (2S)-Flavan-4-ol nih.gov |
| Regioselective Hydroxylation | Streptomyces fulvissimus | 7-Hydroxyflavone | 7,4'-Dihydroxyflavone acs.org |
| Regioselective O-Methylation | Streptomyces avermitilis OMT | Naringenin | Sakuranetin (7-O-methylnaringenin) nih.gov |
| Dehydrogenation | Fungal species | Flavanone | Flavone upwr.edu.pl |
| C-Ring Cleavage | Eubacterium ramulus | Naringenin (flavanone) | Phloretin (dihydrochalcone) asm.org |
Biotransformation for Novel Flavanone Analogs
The generation of novel flavanone analogs through biotransformation is a burgeoning field of research, offering an eco-friendly and highly specific alternative to chemical synthesis. Microbial and enzymatic systems are adept at performing a variety of chemical modifications on the flavanone scaffold, including hydroxylation, demethylation, glycosylation, and reduction. These transformations can lead to the production of new compounds with potentially enhanced biological activities or improved pharmacokinetic profiles. While direct biotransformation studies on this compound are not extensively documented, the wealth of research on structurally related flavanones provides a strong basis for predicting its potential metabolic fate and for designing biotransformation experiments to generate novel derivatives.
Microorganisms such as fungi and bacteria are particularly well-suited for these transformations due to their diverse enzymatic machinery. nih.govnih.gov Genera like Aspergillus, Penicillium, and Cunninghamella are frequently employed in the biotransformation of flavonoids. nih.gov These microorganisms can introduce hydroxyl groups, cleave methyl ethers, and attach sugar moieties at various positions on the flavanone core, often with high regioselectivity and stereoselectivity. nih.govnih.gov
The enzymatic systems responsible for these modifications are primarily cytochrome P450 monooxygenases, which catalyze hydroxylation and O-demethylation reactions, and glycosyltransferases, which are responsible for glycosylation. acs.orgnih.gov The substrate specificity of these enzymes, while broad, is influenced by the substitution pattern of the flavanone. For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the A and B rings can direct the enzymatic attack to specific sites.
Detailed Research Findings
Research on the biotransformation of flavanones with similar substitution patterns to this compound offers valuable insights into its potential for generating novel analogs. Studies on 7-methoxyflavanone (B1630992) have demonstrated that microorganisms can catalyze a range of reactions. For example, Aspergillus niger is known to reduce the carbonyl group at C-4, while Aspergillus ochraceus can introduce a hydroxyl group at the 4'-position of the B-ring. nih.gov Furthermore, Penicillium chermesinum has been shown to cleave the C-ring of 7-methoxyflavanone to form a dihydrochalcone (B1670589) derivative. nih.gov
The biotransformation of other methoxyflavones by entomopathogenic fungi like Beauveria bassiana and Isaria fumosorosea has revealed a propensity for O-demethylation and subsequent glycosylation. nih.govnih.gov These fungi have been observed to demethylate methoxy groups on the B-ring and then attach a sugar moiety, often a 4-O-methylglucopyranoside, to the newly formed hydroxyl group. nih.gov This suggests that the 7-methoxy group of this compound could be a target for O-demethylation by these or similar fungal strains.
Hydroxylation is another key transformation for creating novel flavanone analogs with potentially increased bioactivity. mdpi.com The hydroxylation of flavanones often occurs at positions that are not easily accessible through chemical synthesis. For instance, microbial hydroxylation can introduce hydroxyl groups at the C-3', C-4', and C-6 positions. nih.govacs.org Given the existing hydroxyl groups on this compound, further hydroxylation could lead to polyhydroxylated derivatives with enhanced antioxidant or other biological properties.
The tables below summarize key findings from biotransformation studies on related flavanones, providing a predictive framework for the potential transformation of this compound.
Table 1: Microbial Biotransformation of 7-Methoxyflavanone
| Microorganism | Transformation Type | Product(s) | Reference |
| Aspergillus niger KB | Carbonyl Reduction | (±)-2,4-cis-7-methoxyflavan-4-ol | nih.gov |
| Aspergillus ochraceus 456 | Hydroxylation, Carbonyl Reduction | (+)-2,4-trans-7-methoxyflavan-4-ol, 4'-hydroxy-7-methoxyflavone | nih.gov |
| Penicillium chermesinum 113 | C-ring Cleavage | 4,2'-dihydroxy-4'-methoxydihydrochalcone | nih.gov |
Table 2: Biotransformation of Methoxyflavones by Entomopathogenic Fungi
| Substrate | Microorganism | Transformation Type | Product(s) | Reference |
| 2'-Methoxyflavone | Beauveria bassiana KCh J1 | O-demethylation | 2'-hydroxyflavone | nih.gov |
| 2'-Methoxyflavone | Isaria fumosorosea KCh J2 | O-demethylation, Glycosylation | 8-O-β-D-(4″-O-methylglucopyranosyl)-2′-methoxyflavone | nih.gov |
| 6-Methyl-8-nitroflavanone | Isaria fumosorosea KCh J2 | Carbonyl Reduction, Glycosylation | 6-methyl-8-nitro-2-phenylchromane 4-O-β-D-(4″-O-methyl)-glucopyranoside, 8-nitroflavan-4-ol 6-methylene-O-β-D-(4″-O-methyl)-glucopyranoside | nih.gov |
Table 3: Potential Biotransformation Reactions for this compound
| Transformation Type | Potential Product(s) | Rationale based on literature |
| O-demethylation | 2',5,6',7-Tetrahydroxyflavanone | Demethylation of methoxy groups is a common microbial transformation of flavonoids. |
| Hydroxylation | 2',5,6',X-Tetrahydroxy-7-methoxyflavanone (where X is an additional hydroxyl group, e.g., at C-3', C-4', or C-8) | Microbial systems, particularly those with cytochrome P450 enzymes, are known to hydroxylate the flavanone scaffold at various positions. |
| Glycosylation | This compound-O-glycoside (at one of the hydroxyl groups) | Glycosylation is a frequent detoxification pathway in microorganisms and can enhance the solubility of flavonoids. |
| Carbonyl Reduction | 2',5,6'-Trihydroxy-7-methoxyflavan-4-ol | Reduction of the C-4 carbonyl group is a known microbial transformation of flavanones. |
These examples underscore the vast potential of biotransformation to diversify the structure of this compound, leading to a library of novel analogs for further biological evaluation. The selection of the appropriate microorganism and the optimization of culture conditions are critical steps in achieving the desired chemical modifications and obtaining high yields of the target compounds.
Molecular and Cellular Mechanisms of Biological Activity
Neuroprotective Mechanisms in Cellular Models
(2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF), a stereoisomer of 2',5,6'-Trihydroxy-7-methoxyflavanone, has demonstrated significant neuroprotective effects in in vitro studies. nih.gov Research using PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, has elucidated several key mechanisms through which this compound exerts its protective action against neuronal damage. nih.gov
A primary mechanism of TMF's neuroprotective effect is its ability to mitigate oxidative stress. nih.gov Oxidative stress is a state of cellular imbalance characterized by the excessive production of reactive oxygen species and insufficient antioxidant defenses. A sensitive marker of this imbalance is the ratio of reduced glutathione (B108866) (GSH) to oxidized glutathione (GSSG). In cellular models, pre-incubation with TMF at concentrations of 3-20 μM was found to attenuate redox imbalance by regulating the GSH/GSSG ratio. nih.gov This suggests that the compound helps maintain a healthy redox state within the cells, protecting them from oxidative damage. nih.gov
TMF has been shown to modulate critical cellular signaling pathways involved in neuronal survival and function. Biochemical analysis revealed that TMF inhibits the activation of Activator Protein-1 (AP-1), a transcription factor often involved in cellular stress responses and apoptosis. nih.gov Concurrently, the compound upregulates the level of Brain-Derived Neurotrophic Factor (BDNF), a protein that plays a crucial role in promoting the survival, differentiation, and plasticity of neurons. nih.gov Furthermore, Western blot analysis indicated that TMF increases the phosphorylation of cAMP-response element-binding protein (CREB), a cellular transcription factor vital for increasing long-term potentiation and neuronal plasticity. nih.gov
The compound has shown a direct ability to protect cells from toxins. In PC12 cells, pretreatment with TMF for 24 hours effectively decreased the toxicity induced by dopamine. nih.gov Dopamine, while a crucial neurotransmitter, can become toxic through oxidation, leading to the generation of reactive oxygen species and quinones that can damage neuronal cells, a process implicated in neurodegenerative diseases. nih.gov TMF's ability to counter this toxicity highlights its potential as a neuroprotective agent. nih.gov
Table 1: Summary of Neuroprotective Effects of (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone (TMF) in Cellular Models
| Mechanism Category | Specific Action | Model System | Observed Effect | Reference |
|---|---|---|---|---|
| Oxidative Stress | Regulation of GSH/GSSG ratio | PC12 Cells | Attenuated redox imbalance | nih.gov |
| Cellular Signaling | Inhibition of AP-1 activation | Hippocampus of D-gal treated mice | Downregulation of stress-related transcription factor | nih.gov |
| Cellular Signaling | Upregulation of BDNF level | Hippocampus of D-gal treated mice | Increased level of neurotrophic factor | nih.gov |
| Cellular Signaling | Increased CREB phosphorylation | Hippocampus of D-gal treated mice | Enhanced activation of a key survival and plasticity factor | nih.gov |
| Toxin Attenuation | Decreased dopamine-induced toxicity | PC12 Cells | Protected cells from dopamine-induced damage | nih.gov |
Anti-inflammatory Mechanisms in Cell-Based Assays
Following a comprehensive review of the available scientific literature, no studies were found that specifically investigated the anti-inflammatory mechanisms of this compound in cell-based assays as outlined below.
There is currently no available research data detailing the effect of this compound on the production of Prostaglandin E2 (PGE2).
There is currently no available research data on the modulation of Cyclooxygenase-2 (COX-2) or Inducible Nitric Oxide Synthase (iNOS) by this compound.
Enzyme Inhibition Beyond Primary Screening
The inhibition of α-glucosidase, an enzyme located in the brush border of the small intestine, is a key therapeutic strategy for managing postprandial hyperglycemia. This enzyme is responsible for the hydrolysis of oligosaccharides into monosaccharides, which are then absorbed into the bloodstream. By inhibiting α-glucosidase, the rate of carbohydrate digestion and glucose absorption can be slowed down.
Flavonoids, as a chemical class, have been extensively investigated for their α-glucosidase inhibitory potential. nih.govchemrxiv.org The inhibitory activity is often linked to the specific hydroxylation pattern of the flavonoid core. nih.gov For example, studies on baicalein (B1667712) (5,6,7-trihydroxyflavone) and its derivatives have highlighted the importance of the 5,6,7-trihydroxyflavone structure for potent inhibitory activity. nih.gov The presence of a hydroxyl group at the 6-position was found to be particularly crucial. nih.gov
Furthermore, research on other trihydroxyflavanones has demonstrated their potential as α-glucosidase inhibitors. For example, 5,6,7-trihydroxyflavanone has shown comparable α-glucosidase inhibitory activity to baicalein in some studies. nih.gov Although direct and comprehensive studies on this compound are limited in this context, its structural features, particularly the presence of multiple hydroxyl groups, suggest that it may also possess α-glucosidase inhibitory properties. The substitution pattern on both the A and B rings would likely influence the potency and mechanism of inhibition.
| Compound | Reported α-Glucosidase Inhibitory Activity |
| Baicalein (5,6,7-trihydroxyflavone) | Potent inhibitor; 5,6,7-trihydroxy structure is crucial for activity. nih.gov |
| 5,6,7-trihydroxyflavanone | Showed comparable activity to baicalein in some studies. nih.gov |
| 6-Hydroxyflavonoids | Identified as active principles in inhibiting rat intestinal α-glucosidase. nih.gov |
Cellular Differentiation Modulation
Adipocyte differentiation, or adipogenesis, is the process by which preadipocytes mature into functional adipocytes capable of storing lipids. This process is a key area of research for understanding obesity and related metabolic disorders. Various natural compounds, including flavonoids, have been shown to modulate this cellular pathway.
Studies utilizing the 3T3-L1 preadipocyte cell line, a well-established model for studying adipogenesis, have revealed that certain flavanones can influence this process. mdpi.comnih.gov The effects of flavonoids on adipogenesis can be either inhibitory or stimulatory and are highly dependent on the specific structure of the compound. physiology.orgnih.gov For instance, some flavanones have been shown to inhibit the accumulation of lipids during adipocyte differentiation. mdpi.comnih.gov This inhibition is often associated with the suppression of key adipogenic marker genes. mdpi.com
| Flavanone (B1672756)/Flavonoid | Cell Line | Observed Effect on Adipogenesis |
| 4'-phenylflavanone | 3T3-L1 | Significantly inhibited lipid accumulation in a dose-dependent manner. mdpi.comnih.gov |
| Genistein | 3T3-L1 | Inhibited mitotic clonal expansion and triglyceride accumulation. physiology.orgnih.govphysiology.org |
| Naringenin (B18129) | 3T3-L1 | Had no effect on mitotic clonal expansion or triglyceride accumulation under the same conditions as genistein. physiology.orgnih.govphysiology.org |
Structure Activity Relationship Sar Investigations
Impact of Hydroxyl Group Positions on Biological Activity
The number and location of hydroxyl (-OH) groups on the flavanone (B1672756) skeleton are paramount in determining its biological activities, particularly its antioxidant and enzyme-inhibiting properties. nih.gov The antioxidant capacity of flavonoids is substantially influenced by the configuration and total number of hydroxyl groups. nih.gov
Key findings from various studies highlight the following structural requirements for activity:
B-Ring Hydroxylation: The presence of hydroxyl groups on the B-ring is often crucial. A catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) arrangement on the B-ring significantly enhances antioxidant activity by stabilizing the resulting phenoxyl radical through electron delocalization. nih.gov For instance, the apoptosis-inducing and antioxidant potencies of flavones are in the order of luteolin (B72000) (3′,4′-OH) > apigenin (B1666066) (4′-OH) > chrysin (B1683763) (no B-ring -OH). nih.gov Similarly, the flavanone eriodictyol (B191197) (3',4'-OH) shows markedly higher antioxidant capacity than naringenin (B18129) (4'-OH). nih.gov
A-Ring Hydroxylation: Hydroxyl groups at positions C5 and C7 on the A-ring are important. A 5-OH group can form a hydrogen bond with the C4-keto group, which can influence the planarity and electronic properties of the molecule. nih.gov The 5,7-dihydroxylation pattern on the A-ring, combined with 2′,4′- or 2′,6′-dihydroxylation on the B-ring, is noted as important for activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
C-Ring Hydroxylation: For some activities, a hydroxyl group at the C3 position is beneficial. However, its absence, as in flavanones, differentiates their activity profiles from those of the corresponding flavonols. nih.gov
The specific hydroxylation pattern of 2',5,6'-trihydroxy-7-methoxyflavanone, with hydroxyl groups at C5 and C6 on the A-ring and C2' on the B-ring, suggests a unique profile. The 2'-OH group, in particular, can influence the conformation of the B-ring relative to the rest of the molecule.
| Hydroxyl Group Position | Impact on Biological Activity |
| B-Ring (3',4'-dihydroxy) | Significantly enhances antioxidant and radical scavenging activity. nih.gov |
| B-Ring (4'-hydroxy) | Contributes to antioxidant potential, though less than a dihydroxy pattern. nih.gov |
| A-Ring (5-hydroxy) | Important for various activities, including antibacterial and antioxidant effects, by forming a hydrogen bond with the C4-carbonyl group. nih.gov |
| A-Ring (7-hydroxy) | Often involved in the antioxidant and anti-inflammatory properties of flavonoids. mdpi.com |
| C-Ring (3-hydroxy) | Its presence (in flavonols) or absence (in flavanones) distinctly alters the biological profile. nih.gov |
Role of Methoxy (B1213986) Substitutions in Biological Effects
The replacement of a hydroxyl group with a methoxy (-OCH₃) group, known as O-methylation, significantly alters the physicochemical properties and biological effects of a flavanone. researchgate.net
Key impacts of methoxylation include:
Increased Lipophilicity: Methoxy groups increase the lipophilicity (fat-solubility) of the flavonoid. This can enhance metabolic stability and improve penetration across cell membranes, potentially leading to better bioavailability. researchgate.netresearchgate.net
Altered Biological Activity: While O-methylation can enhance certain activities, such as anti-inflammatory and cytotoxic effects, it generally reduces the radical-scavenging antioxidant capacity compared to the corresponding hydroxylated flavonoid. nih.govnih.gov The methylation process is suggested to enhance anti-inflammatory properties by facilitating a more pronounced inhibition of specific signaling pathways. nih.gov
Positional Importance: The position of the methoxy group is critical. Studies on methoxy-substituted flavones have shown that an increase in the number of methoxyl groups on the A-ring can enhance antiproliferative activity, whereas an increase on the B-ring may reduce it. iiarjournals.org For this compound, the 7-methoxy group on the A-ring is a key feature. SAR studies on similar flavones have demonstrated that a 7-methoxy group can be crucial for specific biological effects, such as inducing skeletal muscle hypertrophy. researchgate.net
| Substitution | General Impact on Flavanone Properties |
| Hydroxylation (-OH) | Increases antioxidant activity, particularly radical scavenging. nih.gov |
| Methoxylation (-OCH₃) | Decreases direct radical scavenging but increases lipophilicity, membrane permeability, and metabolic stability. researchgate.netnih.gov Can enhance anti-inflammatory and cytotoxic activities. nih.govnih.gov |
Influence of Stereochemistry on Biological Activity
Flavanones possess a chiral center at the C2 position of the C-ring. This results in two possible stereoisomers: (2S) and (2R). In nature, the (2S)-enantiomer is predominantly formed by the enzyme chalcone (B49325) isomerase during flavonoid biosynthesis. hebmu.edu.cnresearchgate.net
The stereochemical configuration at C2 is a critical determinant of biological activity, as it dictates the three-dimensional shape of the molecule and its ability to bind to specific protein targets.
Differential Biological Effects: Studies on related flavonoid classes, such as flavanols, have demonstrated that different stereoisomers can have profoundly different absorption, metabolism, and biological efficacy. For example, a study comparing four different stereoisomers of flavanols found that (-)-epicatechin (B1671481) was the only isomer to cause a significant arterial dilation response in vivo. nih.gov
Enzyme Specificity: The cyclization of chalcones to flavanones is an enzyme-mediated process that specifically yields (2S)-flavanones. researchgate.net This inherent specificity in biosynthesis underscores the biological importance of a defined stereochemistry for subsequent enzymatic transformations and interactions with cellular targets.
For this compound, its specific stereoisomer [(2S) or (2R)] would be expected to have a distinct biological profile compared to its enantiomer or a racemic mixture. A study on the related compound (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone confirmed its neuroprotective effects, highlighting the significance of its specific stereochemical structure. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analchemres.org These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule (e.g., electronic, steric, hydrophobic)—to predict the activity of new or untested compounds.
While specific QSAR models for this compound are not widely published, QSAR studies on other flavonoids have provided valuable insights:
Predictive Models: Researchers have developed QSAR models to predict various activities of flavonoids, including their binding affinity to receptors like the GABA(A) receptor and their anti-HBV activity. plos.orgconicet.gov.ar
Descriptor Importance: These models identify which molecular descriptors are most important for a given activity. For instance, a QSAR model for anti-HBV flavonols demonstrated that the predictors X4A (a 3D-autocorrelation descriptor) and qed (quantitative estimate of drug-likeness) had a significant impact on the model's explanatory power. plos.org
Rational Design: By understanding which structural features enhance or diminish activity, QSAR serves as a guide for the rational design of new, more potent, and selective flavonoid-based therapeutic agents. conicet.gov.ar
In Silico Approaches for Target Interaction Analysis
In silico methods, such as molecular docking and network pharmacology, are powerful computational tools used to predict and analyze how a compound like this compound interacts with biological systems at a molecular level.
Molecular docking simulates the binding of a small molecule (ligand) to the active site of a target protein. It predicts the preferred orientation of the ligand and estimates the strength of the interaction, often expressed as a binding affinity or docking score. nih.gov
α-Glucosidase Inhibition: Docking studies have been widely used to understand how flavonoids inhibit α-glucosidase, an enzyme involved in carbohydrate digestion and a target for type 2 diabetes management. nih.gov These studies reveal that flavonoids typically bind to the enzyme's active site, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. phcog.com The number and position of hydroxyl groups on the flavonoid are critical for forming these interactions and determining inhibitory potency. japsonline.com For example, docking simulations of pericosine E analogs showed that a chlorine atom could form hydrogen bonds with surrounding amino acid residues in the α-glucosidase active site, and its replacement with a methoxy group, which could not form these bonds, led to reduced activity. mdpi.com
5-Lipoxygenase (5-hLOX) Inhibition: 5-hLOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Flavonoids are known inhibitors of this enzyme. Docking studies can elucidate the binding mode, identifying which structural features, such as a catechol B-ring, are responsible for chelating the iron atom in the enzyme's active site and which groups interact with surrounding amino acid residues.
| Target Protein | Interacting Amino Acid Residues (Examples from Flavonoid Docking Studies) | Key Interactions |
| α-Glucosidase | Asp, Glu, Gln, Phe, Val | Hydrogen bonds, hydrophobic interactions. phcog.commdpi.com |
| 5-Lipoxygenase (5-hLOX) | His, Asn, Gln, Leu | Iron chelation, hydrogen bonds, pi-pi stacking. |
Network pharmacology is an approach that analyzes the complex interactions between drug compounds, multiple protein targets, and disease-related pathways within a biological network. nih.gov This method is particularly well-suited for natural products like flavonoids, which often act on multiple targets rather than a single one.
Identifying Targets and Pathways: By integrating data from pharmacology, bioinformatics, and systems biology, network pharmacology can construct a "compound-target-pathway" network. This helps to predict the potential targets of a compound and the biological pathways it modulates, providing a holistic view of its mechanism of action. nih.gov
System-Level Understanding: For example, a network pharmacology analysis of a traditional herbal formula containing flavonoids identified key targets such as TNF, INS, and TP53 and implicated pathways related to cytokine signaling and the immune system. nih.gov This approach moves beyond a one-drug, one-target paradigm to explain the systemic therapeutic effects of a compound. For a molecule like this compound, network pharmacology could help elucidate how it achieves its biological effects through the simultaneous modulation of multiple interacting pathways.
Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For 2',5,6'-Trihydroxy-7-methoxyflavanone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals, thereby piecing together the flavanone (B1672756) skeleton and the substitution pattern of its A and B rings. nih.gov
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key signals include those for the heterocyclic C-ring protons (H-2, H-3ax, H-3eq), the aromatic protons on the A and B rings, and the methoxy (B1213986) group protons. The splitting patterns and coupling constants (J-values) are critical for establishing the connectivity between adjacent protons.
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). For instance, the C-4 carbonyl carbon typically appears at a low field (around δ 190-200 ppm), while the methoxy carbon resonates at a much higher field (around δ 55-60 ppm). acgpubs.org
Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish definitive structural connections. COSY identifies proton-proton couplings, HSQC correlates protons with their directly attached carbons, and HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This combination allows for the unambiguous assignment of all atoms in the molecule. nih.govnih.gov
Representative NMR Data for a Flavanone Skeleton Note: The following table presents typical, representative chemical shift values for the flavanone core structure. Actual values for this compound may vary based on solvent and experimental conditions.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C-Ring | ||
| 2 | ~ 5.3 (dd) | ~ 79 |
| 3ax | ~ 2.8 (dd) | ~ 43 |
| 3eq | ~ 3.1 (dd) | |
| 4 | - | ~ 196 |
| A-Ring | ||
| 5 | - | ~ 164 |
| 6 | ~ 6.1 (s) | ~ 96 |
| 7 | - | ~ 167 |
| 8 | ~ 6.0 (s) | ~ 95 |
| B-Ring | ||
| 1' | - | ~ 130 |
| 2' | - | ~ 158 |
| 3' | ~ 6.9 (d) | ~ 115 |
| 4' | ~ 7.3 (d) | ~ 128 |
| 5' | - | ~ 158 |
| 6' | ~ 6.8 (s) | ~ 118 |
| Substituents | ||
| 7-OCH₃ | ~ 3.8 (s) | ~ 56 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₁₆H₁₄O₆ for this compound).
In addition to molecular weight, MS provides structural information through the analysis of fragmentation patterns. When the molecule is ionized, it breaks apart into smaller, characteristic fragment ions. For flavonoids, a common fragmentation pathway is the Retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring. This cleavage provides valuable information about the substitution patterns on the A and B rings. The analysis of these fragments helps to confirm the identity and structure of the flavanone.
Expected Key Ions in the Mass Spectrum of this compound
| Ion | Description | Expected m/z |
| [M]+ | Molecular Ion | 318 |
| [M+H]+ | Protonated Molecule | 319 |
| RDA Fragment (A-ring) | Resulting from C-ring cleavage, contains the A-ring | 182 |
| RDA Fragment (B-ring) | Resulting from C-ring cleavage, contains the B-ring | 136 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. nih.gov Flavonoids characteristically display two major absorption bands in their UV-Vis spectra, referred to as Band I and Band II. nih.govresearchgate.net
Band I , typically appearing in the range of 300-380 nm, is associated with the electronic transitions of the cinnamoyl system, which involves the B-ring and the heterocyclic C-ring. nih.govutoronto.ca
Band II , observed in the 240-280 nm range, corresponds to the benzoyl system, which encompasses the A-ring and the C-4 carbonyl group. nih.govutoronto.ca
The exact position (λmax) and intensity of these bands are influenced by the substitution pattern, particularly the presence and location of hydroxyl and methoxy groups. These substituents act as auxochromes, modifying the absorption characteristics of the fundamental chromophore. upi.edu Analysis of the UV-Vis spectrum can therefore help to confirm the class of flavonoid and provide clues about its substitution. For flavanones specifically, Band I is typically of lower intensity compared to that of the corresponding flavones or flavonols due to the saturated C2-C3 bond, which breaks the conjugation between the A and B rings. nih.gov
Typical UV-Vis Absorption Maxima for Flavanones
| Absorption Band | Typical Wavelength Range (λmax) | Associated Structural Moiety |
| Band I | 300 - 330 nm | B-ring and C-ring (Cinnamoyl system) |
| Band II | 270 - 295 nm | A-ring (Benzoyl system) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. pressbooks.pub
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (Broad) |
| Aromatic C-H | C-H Stretch | 3100 - 3000 |
| Carbonyl (C=O) | C=O Stretch | 1680 - 1660 |
| Aromatic C=C | C=C Stretch | 1600 - 1450 |
| Ether (C-O-C) | C-O Stretch | 1300 - 1000 |
The broad band in the 3600-3200 cm⁻¹ region is indicative of the hydroxyl groups, with the broadening caused by hydrogen bonding. A strong, sharp peak around 1670 cm⁻¹ would confirm the presence of the conjugated ketone (C=O) in the C-ring. Absorptions corresponding to aromatic C=C and C-H bonds, as well as the C-O stretches of the ether (methoxy) and phenol (B47542) groups, would also be present. libretexts.orgpressbooks.pub
X-ray Crystallography for Absolute Configuration and Solid-State Structure
The determination of absolute structure is possible for non-centrosymmetric crystals by analyzing the anomalous scattering of X-rays. ed.ac.uk The Flack parameter is a critical value calculated during the refinement of the crystal structure that indicates whether the determined structure corresponds to the correct enantiomer. A value close to zero confirms the assigned absolute configuration, while a value close to one indicates that the inverted structure is correct. ed.ac.uk For example, this technique was instrumental in identifying the natural product from Abacopteris penangiana as the (2S)-enantiomer. nih.gov
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized light by a chromophore located in a chiral environment. unipi.it Since this compound is a chiral molecule, its enantiomers will produce CD spectra that are mirror images of each other. These characteristic spectra are known as Cotton effects.
CD spectroscopy is used to:
Determine Absolute Configuration: By comparing the experimental CD spectrum with that of a known standard or with theoretical calculations, the absolute configuration (R or S) of the chiral center at C-2 can be assigned. utexas.edu
Analyze Enantiomeric Purity: The magnitude of the CD signal is proportional to the enantiomeric excess (ee) of the sample. This allows for the quantification of the purity of a chiral sample. nih.govnih.gov
Vibrational Circular Dichroism (VCD) is a related technique that measures the differential absorption of left and right circularly polarized light in the infrared region. It provides stereochemical information based on the vibrational transitions of the molecule. VCD can be particularly useful as it probes the chirality of the entire molecule, not just the environment around an electronic chromophore.
Future Research Directions and Translational Perspectives in Academia
Discovery of Novel Bioactivities and Pharmacological Targets
The diverse pharmacological activities of flavonoids are well-documented, ranging from antioxidant and anti-inflammatory to anticancer and neuroprotective effects. nih.gov A crucial future direction for 2',5,6'-Trihydroxy-7-methoxyflavanone is the systematic screening for and discovery of its unique bioactivities.
A structurally similar compound, (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone, has demonstrated notable neuroprotective effects in both in vitro and in vivo models. nih.gov This compound was found to mitigate dopamine-induced toxicity in PC12 cells and improve cognitive performance in mice by modulating oxidative stress and upregulating brain-derived neurotrophic factor (BDNF). nih.gov Given the structural similarity, a primary avenue of research should be the investigation of this compound for similar neuroprotective properties.
Furthermore, flavonoids are known to interact with a multitude of cellular targets. nih.gov Future studies should aim to identify the specific pharmacological targets of this compound. This could involve screening against panels of enzymes, receptors, and other proteins implicated in various diseases. For instance, some flavones have shown inhibitory activity against the 26S proteasome, a key target in cancer therapy. nih.gov Investigating the effect of this compound on such targets could reveal novel therapeutic applications.
In-depth Mechanistic Investigations at the Molecular Level
Once a significant biological activity is identified, in-depth mechanistic studies at the molecular level will be paramount. Understanding how this compound exerts its effects is critical for its development as a potential therapeutic agent.
For example, if neuroprotective activity is confirmed, subsequent research should focus on elucidating the underlying signaling pathways. The study on (2S)-5, 2', 5'-trihydroxy-7-methoxyflavanone revealed the inhibition of activator protein-1 (AP-1) and increased phosphorylation of cAMP-response element-binding protein (CREB) as key mechanistic events. nih.gov Similar investigations for this compound would be crucial.
Chemoenzymatic and Synthetic Biology Approaches for Production and Diversification
The natural abundance of specific flavonoids can be low, hindering extensive research and development. biotechrep.ir Chemoenzymatic and synthetic biology approaches offer powerful alternatives for the sustainable production and diversification of this compound.
Chemoenzymatic Synthesis: This approach combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. nih.gov For instance, lipases have been used in the stereoselective synthesis of flavanones. researchgate.net A potential chemoenzymatic route to this compound could involve the enzymatic condensation of a substituted 2'-hydroxyacetophenone (B8834) with an appropriate aldehyde, followed by chemical modifications to achieve the final structure. This method can provide access to specific stereoisomers of the flavanone (B1672756), which is crucial as biological activity is often stereospecific.
Synthetic Biology: The reconstruction of flavonoid biosynthetic pathways in microbial hosts like Escherichia coli or Saccharomyces cerevisiae is a rapidly advancing field. biotechrep.irbiotechrep.ir This involves introducing and optimizing the expression of key enzymes such as chalcone (B49325) synthase, chalcone isomerase, and various hydroxylases and methyltransferases. nih.gov By engineering a microbial chassis to express the necessary enzymes, it would be possible to produce this compound from simple precursors. Furthermore, synthetic biology platforms allow for the generation of novel flavanone derivatives through the combinatorial expression of different modifying enzymes, creating a library of related compounds for structure-activity relationship studies. biotechrep.ir
Development of High-Throughput Screening Assays for Flavanone Libraries
To efficiently explore the biological potential of this compound and its derivatives generated through synthetic approaches, the development of high-throughput screening (HTS) assays is essential. ox.ac.uk HTS allows for the rapid testing of large numbers of compounds against specific biological targets or in cell-based models of disease. ox.ac.ukmdpi.com
Target-based screening, on the other hand, focuses on the interaction of compounds with a specific molecular target. nih.gov If a pharmacological target for this compound is identified, biochemical assays measuring enzyme inhibition or receptor binding can be adapted to an HTS format. The availability of commercial and custom-built compound libraries facilitates this process. nih.govuwm.edu
Computational Chemistry and Artificial Intelligence in Flavanone Research
Computational Chemistry: Molecular modeling techniques such as molecular docking and molecular dynamics simulations can predict the binding of this compound to potential protein targets. nih.govacs.org These in silico methods can help prioritize experimental screening efforts and provide insights into the molecular basis of interaction. mdpi.com Density functional theory (DFT) calculations can be used to understand the electronic properties and reactivity of the molecule, which are related to its antioxidant activity. nih.govacs.org
Q & A
Q. What methodologies are used to isolate 2',5,6'-Trihydroxy-7-methoxyflavanone from natural sources?
The compound is isolated from Haplopappus rigidus using a chloroform extraction followed by methanol precipitation and silica gel chromatography. Fresh plant material (0.9 kg) is dipped in chloroform (10 L) for 60 seconds, filtered, and concentrated under vacuum. The residue is dissolved in methanol, yielding a white powder purified via hexane/EtOAc gradient chromatography .
Q. What in vitro assays evaluate the antioxidant activity of this compound?
Key assays include:
- DPPH Radical Scavenging : Measures reduction of purple DPPH radicals spectrophotometrically. IC₅₀ = 117 µg/mL, comparable to quercetin .
- ABTS Radical Cation Scavenging : Quantifies inhibition of ABTS⁺ formation. At 400 µg/mL, 97% inhibition is observed (TEAC = 1.35 mM) .
- Lipid Peroxidation Inhibition : Uses rat liver microsomes induced by Fe²⁺/ascorbate. IC₅₀ = 1.8 µM, indicating potent inhibition .
Q. How is cytotoxicity assessed for this flavanone in cancer research?
Cytotoxicity is evaluated via 7-day MTT assays against human tumor cell lines:
| Cell Line | ED₅₀ (µg/mL) |
|---|---|
| A-549 (lung) | 3.23 |
| MCF-7 (breast) | 5.66 |
| HT-29 (colon) | 4.12 |
| The flavanone disrupts mitochondrial function, leading to dose-dependent cell death . |
Advanced Research Questions
Q. How can experimental designs address its dual role as an antioxidant and pro-oxidant?
- Variable Concentrations : Test low (10–100 µM) vs. high (>200 µM) doses to identify redox-state-dependent effects.
- Redox Environment Modulation : Use hypoxia vs. normoxia conditions to assess ROS scavenging vs. generation.
- Biochemical Probes : Employ fluorescent dyes (e.g., DCFH-DA for ROS, JC-1 for mitochondrial membrane potential) .
Q. What factors explain discrepancies in IC₅₀ values across studies?
Key variables include:
- Assay Conditions : pH, temperature, and pre-incubation time (e.g., 15 vs. 30 minutes in lipid peroxidation assays) .
- Cell Line Heterogeneity : MCF-7 (hormone-sensitive) vs. triple-negative breast cancer models.
- Solvent Effects : DMSO concentrations >0.1% may artificially suppress activity .
Q. What strategies elucidate metabolic pathways of this compound in human systems?
- Human Liver Microsomes (HLM) : Incubate with NADPH to identify phase I metabolites.
- Recombinant CYP Enzymes : CYP1A2 mediates O-demethylation to naringenin, while CYP3A4 drives 3'-hydroxylation .
- LC-MS/MS Analysis : Detect sulfated conjugates (e.g., eriodictyol-4'-sulfate) and quantify metabolic stability .
Q. How does structural configuration influence its bioactivity?
Critical features include:
- Catechol Moiety (Ring B) : Enables radical stabilization and metal chelation.
- 4-Oxo Group (Ring C) : Enhances electron delocalization for ROS scavenging.
- 5-Hydroxy (Ring A) : Facilitates hydrogen donation. Mutagenesis studies show 5-OH deletion reduces TEAC by 60% .
Q. Can this compound synergize with chemotherapeutics?
Preclinical models suggest synergy with doxorubicin via:
- P-gp Inhibition : Increases intracellular doxorubicin retention by 40% in MDR1-overexpressing cells.
- Nrf2 Pathway Modulation : Downregulates glutathione synthesis, sensitizing cells to oxidative stress .
Methodological Notes
- Data Validation : Cross-reference IC₅₀ values with positive controls (e.g., quercetin, Trolox) to normalize inter-lab variability .
- Dose-Response Curves : Use nonlinear regression (four-parameter logistic model) for accurate EC₅₀ calculation.
- Ethical Compliance : Adhere to OECD Guidelines for in vitro cytotoxicity assays (e.g., MTT endpoint validation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
